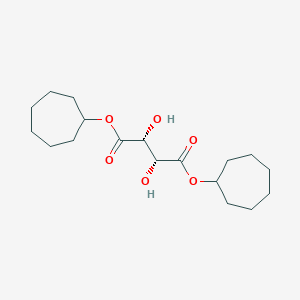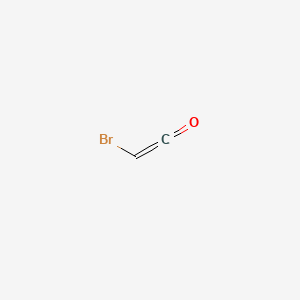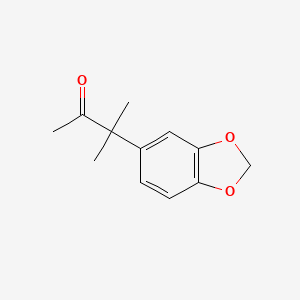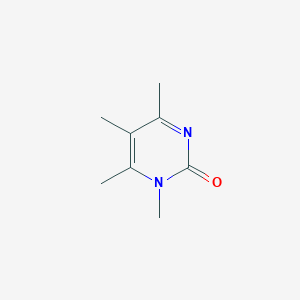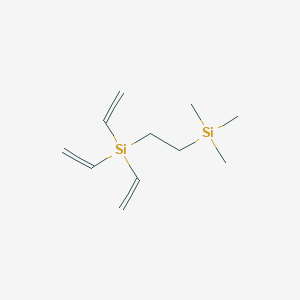
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane is an organosilicon compound with the molecular formula C11H22Si2. This compound is characterized by the presence of silicon atoms bonded to both methyl and vinyl groups, making it a versatile molecule in various chemical applications .
準備方法
The synthesis of 1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane typically involves the reaction of vinylsilane derivatives with methylsilane derivatives under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as platinum or palladium to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution. Major products formed from these reactions include epoxides, diols, and substituted organosilicon compounds .
科学的研究の応用
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials.
Biology: The compound is explored for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to investigate its role in the development of novel therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane involves its ability to form stable carbon-silicon bonds, which are crucial for its reactivity and stability. The vinyl groups provide sites for further chemical modifications, while the methyl groups contribute to the compound’s hydrophobicity. Molecular targets and pathways involved in its action include interactions with enzymes and receptors in biological systems, as well as participation in polymerization reactions in industrial applications .
類似化合物との比較
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane can be compared with other similar compounds such as:
Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-: This compound also contains silicon atoms bonded to vinyl and methyl groups but has a cyclic structure, which affects its reactivity and applications.
Cyclohexane, 1,2,4-trivinyl-: This compound has a similar vinyl group arrangement but lacks silicon atoms, making it less versatile in organosilicon chemistry.
The uniqueness of this compound lies in its combination of vinyl and methyl groups bonded to silicon, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications .
特性
CAS番号 |
80153-53-3 |
|---|---|
分子式 |
C11H22Si2 |
分子量 |
210.46 g/mol |
IUPAC名 |
tris(ethenyl)-(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C11H22Si2/c1-7-13(8-2,9-3)11-10-12(4,5)6/h7-9H,1-3,10-11H2,4-6H3 |
InChIキー |
WKYSGPUYLJOFMB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC[Si](C=C)(C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

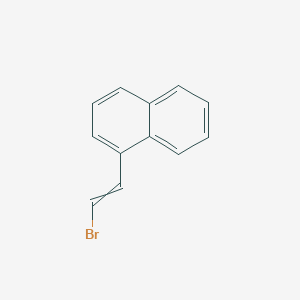
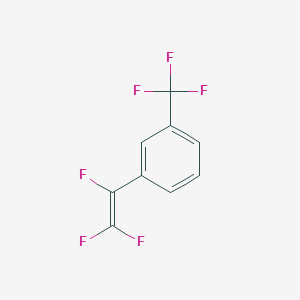
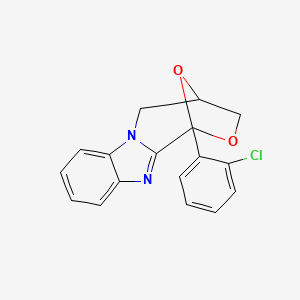
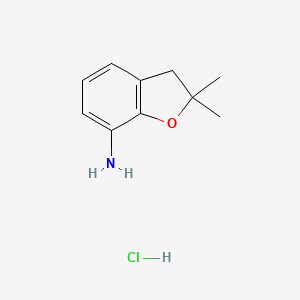

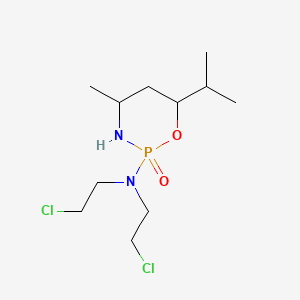
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
